N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
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Overview
Description
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE is a complex organic compound that features a benzodiazole core, substituted with a chlorofluorophenyl group and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution with Chlorofluorophenyl Group: The benzodiazole core is then reacted with 2-chloro-6-fluorobenzyl chloride under basic conditions to introduce the chlorofluorophenyl group.
Attachment of the Butanamide Chain: Finally, the resulting intermediate is reacted with butanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE is unique due to its specific substitution pattern and the presence of both a benzodiazole core and a butanamide chain. This combination of structural features may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23ClFN3O |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]butanamide |
InChI |
InChI=1S/C21H23ClFN3O/c1-2-7-21(27)24-13-6-12-20-25-18-10-3-4-11-19(18)26(20)14-15-16(22)8-5-9-17(15)23/h3-5,8-11H,2,6-7,12-14H2,1H3,(H,24,27) |
InChI Key |
BYXNCJCCTARQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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